molecular formula C26H28O5 B189626 2,3,5-Tri-O-benzyl-D-ribofuranose CAS No. 16838-89-4

2,3,5-Tri-O-benzyl-D-ribofuranose

Cat. No. B189626
CAS RN: 16838-89-4
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-NITSXXPLSA-N
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Description

2,3,5-Tri-O-benzyl-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose involves several steps. One method involves the reaction of the Grignard reagent with 2,3,5-ri-O-benzyl-β-D-ribofuranose, followed by ring closure and removal of the tetrahydropyranyl ether group . Another method involves the conversion of the β-anomer into 1,2,3-triazole derivatives by reaction with benzyl azide .


Molecular Structure Analysis

The molecular formula of 2,3,5-Tri-O-benzyl-D-ribofuranose is C26H28O5 . The molecule contains a total of 62 bonds, including 34 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 hydroxyl group, 4 ethers (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

The β-anomer of 2,3,5-Tri-O-benzyl-D-ribofuranose has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .


Physical And Chemical Properties Analysis

2,3,5-Tri-O-benzyl-D-ribofuranose is a white powder . It has an optical rotation of 63.0 ± 4.0? (C=4 in DCM), a melting point of 48.0-55.0?C, and an assay (HPLC) of ≥97.5% . It is sparingly soluble in water (0.26 g/L at 25°C) .

Scientific Research Applications

Catalysis and Synthesis

2,3,5-Tri-O-benzyl-D-ribofuranose plays a significant role in stereoselective syntheses, particularly in the creation of various ribofuranosides. In research conducted by Uchiro and Mukaiyama (1996), it was found that the presence of trityl salts enabled high-yield and high-stereoselectivity synthesis of β-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose (H. Uchiro & T. Mukaiyama, 1996). Similarly, Shimomura and Mukaiyama (1994) demonstrated the stereoselective synthesis of both α-D- and β-D-ribofuranosides using silver salts and other catalysts in combination with 2,3,5-tri-O-benzyl-D-ribofuranose (N. Shimomura & T. Mukaiyama, 1994).

Chemical Reactions and Modifications

The compound also facilitates the development of new ribosylated compounds. For instance, the research by Khalil (2005) involved the ribosylation of 1,2,4-triazin-6(1H)-/ones with 2,3,5-tri-O-benzyl-D-ribofuranose derivatives, leading to novel compounds with potential antibacterial and antifungal properties (N. Khalil, 2005).

Novel Synthesis Methods

In the synthesis of C-nucleosides, 2,3,5-tri-O-benzyl-D-ribofuranose plays a crucial role. Buchanan et al. (1977) explored its use in synthesizing various ribofuranosyl compounds, showcasing its versatility in chemical synthesis (J. Buchanan et al., 1977). Additionally, Shimomura and Mukaiyama (1993) efficiently catalyzed the synthesis of β-D-ribofuranosides using this compound in conjunction with silver salts (N. Shimomura & T. Mukaiyama, 1993).

Stereoselective Coupling

Yokoyama et al. (1997) demonstrated the stereoselective coupling of 2,3,5-tri-O-benzyl-D-ribofuranose with metallic salts, leading to the synthesis of β-C-nucleosides, indicating its utility in producing structurally specific molecules (M. Yokoyama et al., 1997).

Safety And Hazards

2,3,5-Tri-O-benzyl-D-ribofuranose is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-NITSXXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449039
Record name 2,3,5-Tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzyl-D-ribofuranose

CAS RN

54623-25-5
Record name 2,3,5-Tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
130
Citations
P Finch, GM Iskander, AH Siriwardena - Carbohydrate research, 1991 - researchgate.net
2, 3, 5-Tri-0-benzyl+ arabinofuranose’(1) and its D enantiomorph are available commercially and are useful intermediates in the synthesis of nucleoside antibiotics and various other …
Number of citations: 31 www.researchgate.net
JD Stevens, RK Ness, H Fletcher - The Journal of Organic …, 1968 - ACS Publications
The amorphous 2, 3, 5-tri-O-benzyl-D-ribofuranosyl chloride (3) which is readily preparable from 2, 3, 5-tri-Q-benzyl-lOp-nitrobenzoyl-(or p-phenylazobenzoyl-) ß-D-ribofuranose, is a …
Number of citations: 74 pubs.acs.org
JG Buchanan, AR Edgar, MJ Power - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Ethynylmagnesium bromide reacted with 2,3,5-tri-O-benzyl-D-ribofuranose (1) in tetrahydrofuran to give, in quantitative yield, a mixture of 4,5,7-tri-O-benzyl-1,2-dideoxy-D-altro- and D-…
Number of citations: 36 pubs.rsc.org
SH Boyer, BG Ugarkar, MD Erion - Tetrahedron letters, 2003 - Elsevier
Sugar intermediates 4-C-methyl-2,3,5-tri-O-benzyl-d-ribofuranose (8b) and 4-C-methyl-2,3,5-tri-O-benzyl-l-lyxofuranose (8a) were synthesized by addition of alkylithium reagents to …
Number of citations: 3 www.sciencedirect.com
S Suda, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
β-D-Ribofuranosides are stereoselectively synthesized in high yields directly from 2,3,5-tri-O-benzyl-D-ribofuranose and trimethylsilylated nucleophiles by the use of [catecholato(2−)-O,…
Number of citations: 14 www.journal.csj.jp
T Mukaiyama, S Kobayashi - Carbohydrate research, 1987 - Elsevier
In the presence of a catalytic amount of triphenylmethyl perchlorate (trityl perchlorate), 1-O-acetyl-2,3,5-tri-O-benzyl-β-d-ribose stereoselectively reacted with trimethylsilyl nucleophiles, …
Number of citations: 33 www.sciencedirect.com
Y Araki, N Kobayashi, Y Ishido, J Nagasawa - Carbohydrate research, 1987 - Elsevier
2,3,5-Tri-O-methyl-d-ribofuranosyl flouride (6), 2,3-di-O-benzyl-5-O-methyl-d-ribofuranosyl fluoride (7), and 5-O-benzyl-2,3-di-O-methyl-d-ribofuranosyl fluoride (8) were obtained in 57 (…
Number of citations: 41 www.sciencedirect.com
M Hirooka, Y Mori, A Sasaki, S Koto… - Bulletin of the …, 2001 - journal.csj.jp
β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, the trisaccharide repeating unit of the C. freundii O28,1c O-specific polysaccharide, was synthesized using …
Number of citations: 15 www.journal.csj.jp
JG Buchanan, AR Edgar, RJ Hutchison… - Journal of the …, 1980 - pubs.rsc.org
1,1-Diethoxy-3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yne (12) has been synthesised from 2,3,5-tri-O-benzyl-D-ribofuranose in 52% yield. Acidic hydrolysis followed by reaction …
Number of citations: 22 pubs.rsc.org
JG Buchanan, AD Dunn, AR Edgar… - Journal of the …, 1977 - pubs.rsc.org
Treatment of 2,3,5-ri-O-benzyl-β-D-ribofuranosylethyne (2) with a large excess of paraformaldehyde and potassium hydroxide in ethanol gave 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)…
Number of citations: 13 pubs.rsc.org

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